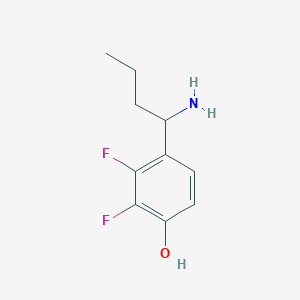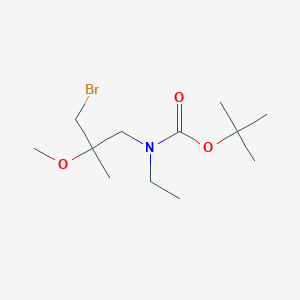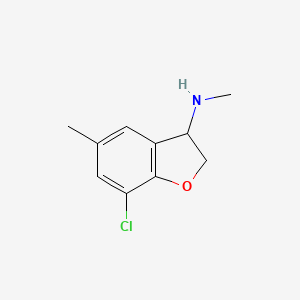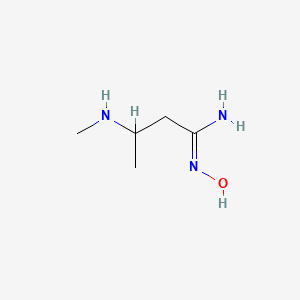![molecular formula C11H16ClN3 B13305938 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological pathways.
Agrochemicals: The compound is a precursor for synthesizing insecticides and pesticides, especially those that act on the nervous systems of pests.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it often targets nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This mechanism is similar to that of neonicotinoid insecticides, which bind to the same receptors in insects, causing paralysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar mechanism of action.
Thiacloprid: Another neonicotinoid that targets nicotinic acetylcholine receptors.
Acetamiprid: A compound with a chloropyridinyl group that also acts on neural pathways.
Uniqueness
1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a piperazine ring and a chloropyridinyl group makes it versatile for various synthetic applications and biological studies .
Propiedades
Fórmula molecular |
C11H16ClN3 |
|---|---|
Peso molecular |
225.72 g/mol |
Nombre IUPAC |
1-[(2-chloropyridin-3-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H16ClN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-13-11(10)12/h2-4H,5-9H2,1H3 |
Clave InChI |
ZVSUEBWFOQZDMX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


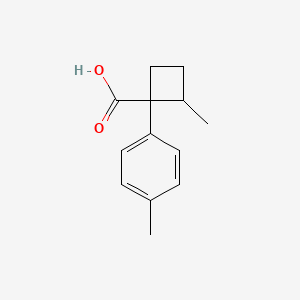
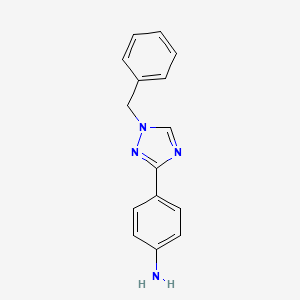

![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
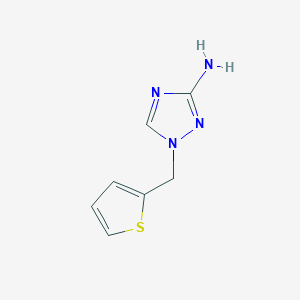

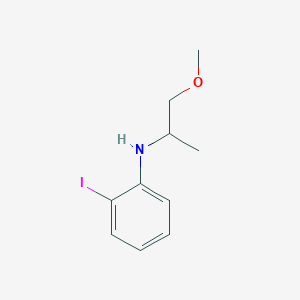
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)

